Ethyl thiobutyrate

Enzymatic resolution Biocatalysis Thioester selectivity

Ethyl thiobutyrate (O-ethyl butanethioate) is a short-chain thioester (C6H12OS, MW 132.23 g/mol) in which the bridge oxygen of the conventional ester linkage is replaced by sulfur. This sulfur substitution fundamentally alters the compound's electronic character, chromatographic behavior, and metabolic stability compared to its oxyester analog ethyl butyrate.

Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
CAS No. 924-74-3
Cat. No. B1631206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thiobutyrate
CAS924-74-3
Molecular FormulaC6H12OS
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCCCC(=S)OCC
InChIInChI=1S/C6H12OS/c1-3-5-6(8)7-4-2/h3-5H2,1-2H3
InChIKeyRORXPBSQGSNAIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Thiobutyrate (CAS 924-74-3): Core Physicochemical and Structural Identity for Informed Procurement


Ethyl thiobutyrate (O-ethyl butanethioate) is a short-chain thioester (C6H12OS, MW 132.23 g/mol) in which the bridge oxygen of the conventional ester linkage is replaced by sulfur [1]. This sulfur substitution fundamentally alters the compound's electronic character, chromatographic behavior, and metabolic stability compared to its oxyester analog ethyl butyrate [2]. The compound is a colorless to pale-yellow liquid with limited water solubility, miscible with ethanol and ether, and exhibits a distinctive fruity, sulfurous aroma profile that places it in the thioester flavor and fragrance class [1].

Why Ethyl Thiobutyrate Cannot Be Replaced by Generic Oxyester or Shorter-Chain Thioester Analogs


Ethyl thiobutyrate belongs to the thioester subclass, which differs fundamentally from conventional oxyesters in enzyme recognition, chromatographic polarity, and olfactory character [1]. The sulfur atom's larger atomic radius and lower electronegativity produce distinct retention behavior on both polar and non-polar GC columns, enabling unambiguous identification in complex flavor matrices [2]. Critically, pig liver esterase—an enzyme commonly used in chiral resolution—exhibits negligible hydrolytic activity toward the thioester bond (kthio/koxo ≈ 0.03), whereas the corresponding oxyester ethyl butyrate is rapidly cleaved [1]. This enzymatic discrimination means that ethyl thiobutyrate cannot serve as a functional substitute for oxyesters in biocatalytic processes, nor can generic esters match its chromatographic or sensory performance.

Quantitative Differentiation Evidence: Ethyl Thiobutyrate Versus Closest Analogs


Pig Liver Esterase Discriminates Thioester from Oxyester by 33-Fold Lower Hydrolysis Rate

In a direct head-to-head comparison under identical conditions, pig liver esterase hydrolyzes ethyl thiobutyrate at only 3% of the rate observed for ethyl butyrate [1]. By contrast, Candida rugosa lipase, porcine pancreatic lipase, and Aspergillus niger lipase exhibit comparable or slightly higher rates for the thioester substrate (kthio/koxo ratios of 0.45–2.8) [1]. This enzyme-specific discrimination provides a unique functional fingerprint for ethyl thiobutyrate.

Enzymatic resolution Biocatalysis Thioester selectivity

Kovats Retention Index on Non-Polar Columns: Ethyl Thiobutyrate Elutes ~139 Units Later Than Ethyl Butyrate

On the non-polar stationary phase Apiezon M under isothermal conditions (130 °C), ethyl thiobutyrate consistently exhibits a Kovats retention index (RI) of 939, whereas the corresponding oxyester ethyl butyrate elutes at a significantly lower RI (~800, a class-level inference from extensive oxyester RI compilations) [1][2]. The Golovnya group systematically demonstrated that thiolic esters exhibit markedly higher retention indices than their carboxylic ester counterparts across columns of varying polarity, attributable to the larger, more polarizable sulfur atom [2].

Gas chromatography Retention index Thioester identification

Odor Character Divergence: Fruity-Pineapple (Ethyl Thiobutyrate) vs. Putrid-Cabbage (Methyl Thiobutyrate)

Ethyl thiobutyrate is consistently described as possessing a fruity, pineapple-like, slightly sulfurous odor suitable for cream, cheese, banana, cherry, and citrus flavor formulations . In sharp contrast, the one-carbon-shorter homolog methyl thiobutyrate (CAS 2432-51-1) is characterized by a putrid, rancid, sour, pungent cabbage odor at standard concentrations . This qualitative divergence—fruity versus putrid—persists even though both share the thioester functional group and differ only by a methylene unit in the alcohol moiety.

Flavor chemistry Sensory analysis Thioester aroma profiling

Boiling Point Elevation: Thioester Boils ~26 °C Higher Than the Corresponding Oxyester

Replacement of the ester oxygen with sulfur raises the atmospheric boiling point significantly. Ethyl thiobutyrate boils at 146.8 ± 23.0 °C (760 mmHg) , whereas its direct oxyester analog ethyl butyrate boils at 120–121 °C (lit.) . This ~26 °C difference reflects the greater molecular weight and altered intermolecular interactions conferred by the sulfur atom.

Physicochemical property Volatility Formulation design

Octanol-Water Partition Coefficient (LogP): Thioester is ~0.5 Log Units More Lipophilic Than Oxyester

Ethyl thiobutyrate has a computed ACD/LogP of 2.32 (experimental LogP from ChemSpider: 2.15 ), which is approximately 0.5 log units higher than ethyl butyrate (experimental LogP ≈ 1.85). This increased lipophilicity is consistent with the general observation that thioesters partition more favorably into organic phases than their oxyester counterparts [1].

Lipophilicity Partitioning Formulation science

Thioester vs. Oxyester Hydrolysis Kinetics: Class-Level Evidence for Higher Reactivity with Certain Lipolytic Enzymes

At the class level, thioester substrates consistently exhibit higher maximal hydrolysis rates (Vmax) and lower Michaelis constants (Km) than their oxyester counterparts when acted upon by lipases, phospholipases, and lysophospholipases [1]. In a systematic comparative study, Km values for thioester substrates were 5–10-fold lower, and maximal hydrolysis rates were 2–5 times higher, than for the corresponding oxyesters [1]. Although this study examined long-chain phospholipid analogs rather than ethyl thiobutyrate specifically, the underlying principle—that the thioester linkage is intrinsically more reactive toward nucleophilic acyl substitution by a subset of hydrolytic enzymes—provides a mechanistic rationale for the differential behavior observed in the Um & Drueckhammer study [2].

Thioester reactivity Lipolytic enzymes Kinetic discrimination

High-Confidence Application Scenarios for Ethyl Thiobutyrate Based on Verified Differentiating Evidence


Flavor Formulation Requiring Fruity-Sulfurous Top Notes Without Cabbage Off-Notes

Ethyl thiobutyrate's distinct fruity, pineapple-like odor profile renders it irreplaceable in fruit flavor formulations (banana, cherry, grape, citrus, peach) where a subtle sulfurous dimension is desired [1]. Attempted substitution with methyl thiobutyrate would introduce putrid, cabbage-like off-notes that are organoleptically incompatible with fruit-forward profiles . The 939 Kovats RI also facilitates quality-control verification that the correct thioester species has been sourced, as methyl thiobutyrate elutes at a different RI.

Enzymatic Resolution Process Design: Pig Liver Esterase Exclusion

In biocatalytic resolution of racemic mixtures, ethyl thiobutyrate cannot be processed by pig liver esterase, which exhibits negligible thioesterase activity (kthio/koxo ≈ 0.03) [1]. However, alternative lipases (Candida rugosa, porcine pancreatic, Aspergillus niger) retain competent hydrolytic activity, enabling enzyme selection strategies that exploit this differential. This is directly relevant for laboratories developing dynamic enzymatic resolution protocols using thioester substrates.

Gas Chromatographic Method Development and Peak Identity Confirmation

The large Kovats retention index shift (ΔRI ≈ +139 units on Apiezon M relative to ethyl butyrate) [1] allows ethyl thiobutyrate to serve as a distinctive marker in GC-based flavor analysis. Its elution well after the oxyester analog prevents co-elution in complex food matrices, enabling unambiguous quantification in regulatory or authenticity testing, where misassignment to ethyl butyrate would compromise analytical validity.

Solvent Extraction and Formulation Design Leveraging Enhanced Lipophilicity

Ethyl thiobutyrate's approximately 0.5-unit higher LogP compared to ethyl butyrate [1] translates to preferential partitioning into organic solvents and lipid phases. This property is exploited in flavor encapsulation and delivery systems where controlled release from oil-in-water emulsions is desired, and in analytical liquid-liquid extraction workflows where higher recovery into non-polar solvents is expected.

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